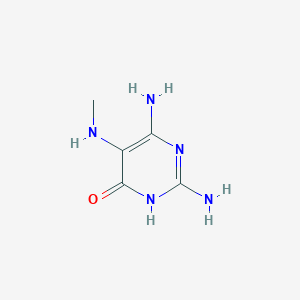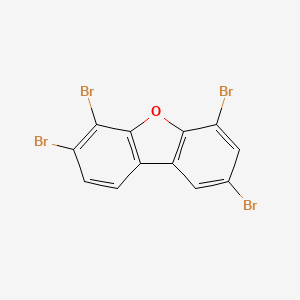![molecular formula C6H4N2OS B12904236 Isoxazolo[5,4-d][1,3]thiazepine CAS No. 27629-49-8](/img/structure/B12904236.png)
Isoxazolo[5,4-d][1,3]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[5,4-d][1,3]thiazepine is a heterocyclic compound characterized by a fused ring system containing both isoxazole and thiazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazolo[5,4-d][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isoxazole derivatives with thioamide compounds under acidic or basic conditions to form the desired thiazepine ring. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Isoxazolo[5,4-d][1,3]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Isoxazolo[5,4-d][1,3]thiazepine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Isoxazolo[5,4-d][1,3]thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Isoxazolo[5,4-d][1,3]thiazepine can be compared with other heterocyclic compounds, such as:
Isoxazole: Similar in containing an isoxazole ring but lacks the thiazepine moiety.
Thiazepine: Contains the thiazepine ring but does not have the isoxazole component.
Benzothiazepine: Another fused ring system with different biological activities and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components.
Propiedades
Número CAS |
27629-49-8 |
|---|---|
Fórmula molecular |
C6H4N2OS |
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
[1,2]oxazolo[5,4-d][1,3]thiazepine |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-4-7-6-5(1)3-8-9-6/h1-4H |
Clave InChI |
KAUHWLTUPGNARS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=NC2=C1C=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


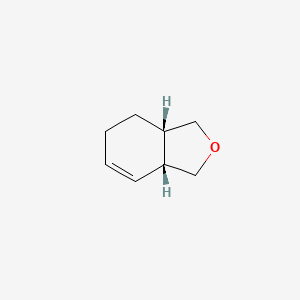

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

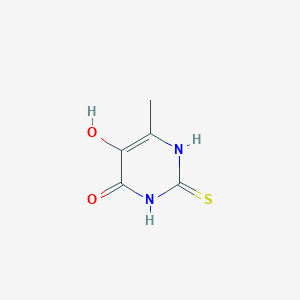
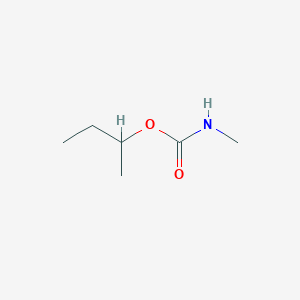

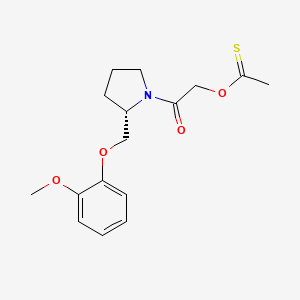
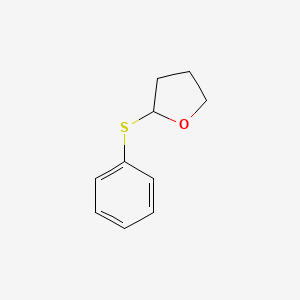
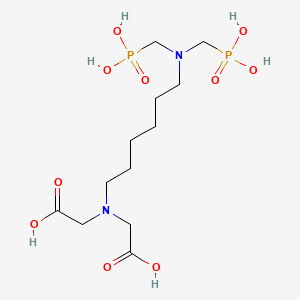
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

